

Application Notes and Protocols for REM127 in Alzheimer's Disease Animal Models

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Compound of Interest		
Compound Name:	REM127	
Cat. No.:	B15617910	Get Quote

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Introduction

REM127 is a novel small molecule compound that has demonstrated significant neuroprotective effects in preclinical animal models of Alzheimer's disease (AD). It functions by modulating intracellular calcium homeostasis, a critical pathway disrupted in AD pathophysiology. Specifically, **REM127** acts as a "molecular glue" to restore the function of septin filaments, which are disorganized by pathological tau. This restoration prevents the aberrant activation of store-operated calcium channels (SOCs), thereby normalizing calcium levels within neurons.[1][2] In animal models of both amyloid- β (A β) and tau-driven neurodegeneration, **REM127** has been shown to cross the blood-brain barrier, rescue synaptic plasticity, improve spatial memory, and reduce the pathological hallmarks of AD, including A β plaques and hyperphosphorylated tau aggregates.[1][2]

These application notes provide a comprehensive overview of the use of **REM127** in AD animal models, including detailed protocols for its administration and for the subsequent evaluation of its efficacy.

Mechanism of Action

In Alzheimer's disease, the pathological accumulation of tau protein disrupts the structural integrity of septin filaments at the cell cortex.[3] This disorganization leads to the uncontrolled activation of store-operated calcium channels (SOCCs), resulting in a sustained and toxic influx



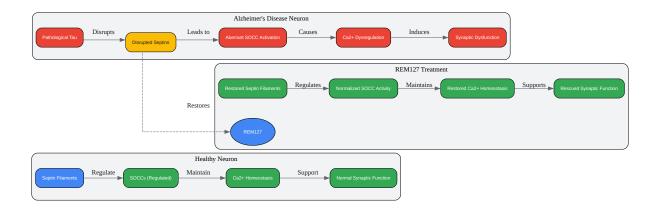




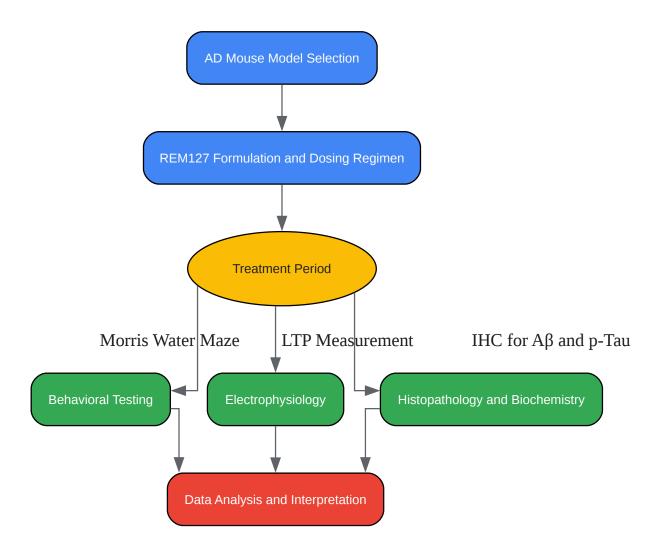
of calcium into the cytoplasm.[4][5] This calcium dysregulation is a central driver of synaptic dysfunction, neuronal loss, and the progression of AD pathology.[4][5]

REM127 intervenes in this pathological cascade by binding to a pocket at the interface of septin monomers, with a high affinity for SEPT6.[1] This binding enhances the ability of septins to form stable filaments, effectively acting as a molecular glue.[1][3] The restored septin cytoskeleton restrains the aberrant activation of SOCCs, thus normalizing intracellular calcium levels.[4][5] A key feature of **REM127** is its selective action in the pathological state; it does not appear to affect physiological calcium signaling in healthy neurons.[1]









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